

# Technical Support Center: Preventing Cracking in LH-708 Weld Deposits

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## Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in **LH-708** weld deposits during experimental applications.

## Troubleshooting Guide

This guide addresses common issues encountered when welding with **LH-708**, a hot work tool steel electrode.

Issue: Cracks appear in the weld deposit or the heat-affected zone (HAZ).

- Question: What are the primary causes of cracking when welding with **LH-708**? Answer: Cracking in **LH-708** weld deposits is primarily due to the high carbon and alloy content of the material, making it susceptible to hydrogen-induced cracking (also known as cold cracking) and solidification cracking (hot cracking).<sup>[1][2][3]</sup>
  - Hydrogen-Induced Cracking (HIC): This is the most common issue and occurs after the weld has cooled.<sup>[3]</sup> It results from the combination of three factors: the presence of diffusible hydrogen, a susceptible hardened microstructure, and high residual stresses.<sup>[4]</sup> <sup>[5]</sup> Hydrogen can be introduced from moisture in the electrode coating, on the base metal, or in the atmosphere.<sup>[4]</sup>
  - Solidification Cracking: This type of cracking occurs at high temperatures as the weld metal solidifies.<sup>[2][6]</sup> It is often caused by an improper weld bead shape, high levels of

impurities like sulfur and phosphorus, and excessive welding stresses.[6][7]

- Question: How can I identify the type of cracking? Answer:
  - Hydrogen-Induced/Cold Cracks: These cracks typically appear after the weld has cooled to room temperature, sometimes hours or even days later.[4][8] They are often found in the heat-affected zone (HAZ) and can be transverse or longitudinal to the weld.[9]
  - Solidification/Hot Cracks: These cracks occur during or immediately after welding while the weld is still hot.[2] They are usually found along the centerline of the weld bead.[3]
- Question: My weld has cracked. What steps should I take to prevent it in the future? Answer: To prevent cracking, you must control the key contributing factors: hydrogen content, cooling rate, and stress. Follow these steps:
  - Proper Electrode Handling: Ensure **LH-708** electrodes are stored in a dry environment and, if necessary, baked according to the manufacturer's specifications to remove any moisture, which is a primary source of hydrogen.[10]
  - Thorough Surface Preparation: Clean the weld area meticulously to remove any contaminants such as oil, grease, rust, or paint. These can introduce hydrogen into the weld pool.
  - Implement Correct Preheating: Preheating the base metal is critical. For **LH-708**, a preheat temperature of 300-400°C is recommended.[11] Preheating slows the cooling rate, which helps to form a more ductile microstructure and allows hydrogen to diffuse out of the weld area.[12][13]
  - Control Interpass Temperature: For multi-pass welds, it is crucial to maintain the interpass temperature at or above the minimum preheat temperature.[1][14] This prevents the weld from cooling too rapidly between passes.
  - Use Proper Welding Technique: Employ a stringer bead technique with minimal weaving. A bead width that does not exceed twice the diameter of the electrode coating can help prevent slag entrapment and reduce stress.[9]

- Apply Post-Weld Heat Treatment (PWHT): Immediately after welding, the component should be transferred to a furnace for PWHT without allowing it to cool.<sup>[1]</sup> This helps to relieve residual stresses and temper the hardened microstructure, significantly reducing the risk of cracking.<sup>[15][16]</sup>

## Frequently Asked Questions (FAQs)

Q1: What is the recommended preheating temperature for **LH-708**, and how does material thickness affect this?

A1: The general recommendation for **LH-708** is to preheat the workpiece to 300-400°C.<sup>[11]</sup> For tool steels in general, the preheat temperature should be increased for thicker sections to ensure a slow cooling rate and prevent the formation of a brittle microstructure.<sup>[15][17]</sup>

Q2: Is post-weld heat treatment always necessary for **LH-708**?

A2: Yes, for critical applications, PWHT is highly recommended. Immediately after welding, the part should undergo a tempering or stress-relieving process to reduce residual stresses and soften the hardened microstructure in the weld and HAZ.<sup>[1][15]</sup> This significantly reduces the risk of delayed cracking.

Q3: Can I use **LH-708** electrodes that have been exposed to the atmosphere?

A3: It is not recommended. **LH-708** is a low-hydrogen electrode, and exposure to the atmosphere can lead to moisture absorption in the coating. This moisture breaks down in the welding arc, releasing hydrogen that can cause cracking.<sup>[4]</sup> If electrodes have been exposed, they should be re-baked according to the manufacturer's instructions.

Q4: What should I do if I find a crack in my weld?

A4: If a crack is detected, it must be completely removed before attempting to re-weld. This is typically done by grinding or air arc gouging. After removal, the area should be thoroughly cleaned and inspected (e.g., using dye penetrant or magnetic particle inspection) to ensure the entire crack has been eliminated before proceeding with the proper preheating and welding procedure.<sup>[1][16]</sup>

## Data Presentation

Table 1: Recommended Thermal Parameters for Welding with **LH-708**

Parameter	Temperature Range (°C)	Temperature Range (°F)	Notes
Preheating Temperature	300 - 400	572 - 752	Mandatory for all thicknesses. Increase towards the upper end of the range for thicker sections. <a href="#">[11]</a>
Interpass Temperature	≥ 300	≥ 572	Should not fall below the minimum preheat temperature. <a href="#">[1]</a>
Post-Weld Annealing	750 - 780	1382 - 1436	Hold for 4 hours for maximum softness. <a href="#">[11]</a>
Post-Weld Hardening	1070 - 1120	1958 - 2048	Followed by oil quenching. <a href="#">[11]</a>
Post-Weld Tempering	500 - 600	932 - 1112	Hold for 2 hours to achieve final hardness and relieve stress. <a href="#">[11]</a>

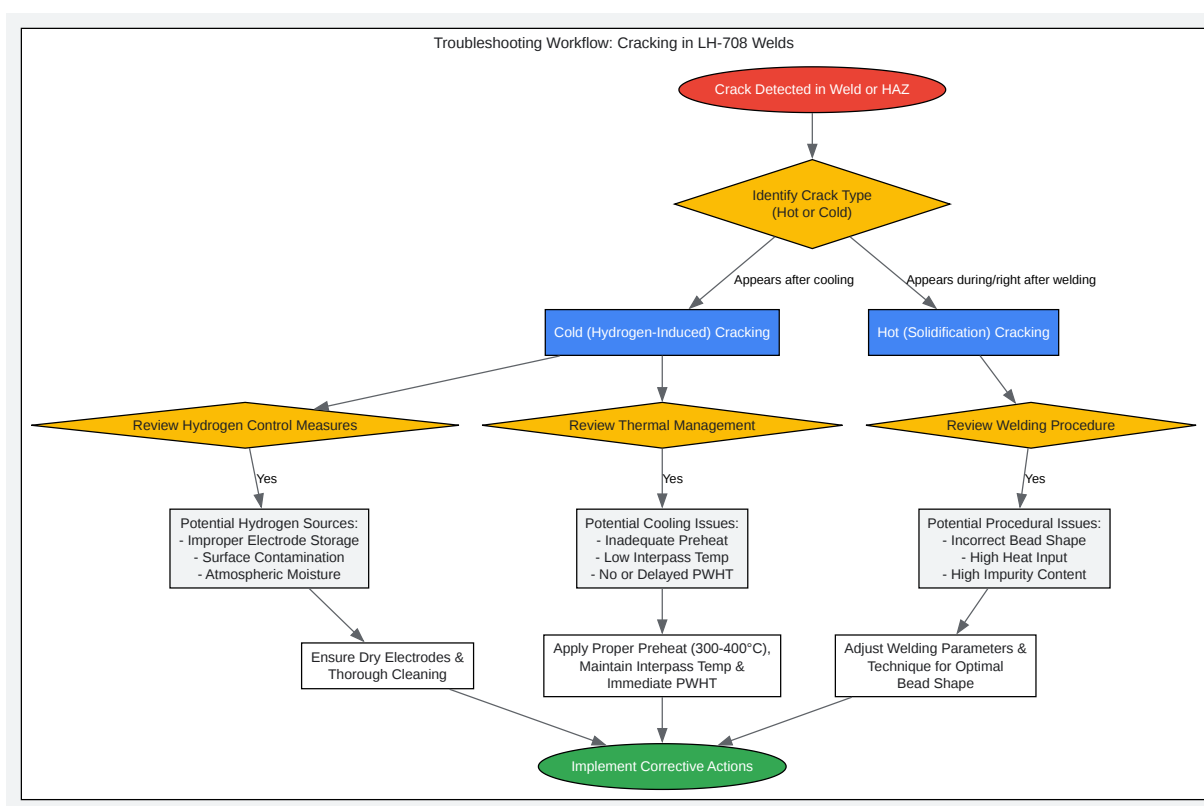
## Experimental Protocols

### Protocol 1: Standard Procedure for Repair Welding with **LH-708**

- **Defect Removal:** Completely remove the existing crack or defect by grinding or gouging. The groove should have smooth, rounded corners to avoid stress concentrations.[\[1\]](#)
- **Pre-Weld Inspection:** Perform a non-destructive examination (e.g., dye penetrant testing) to confirm the complete removal of the crack.
- **Cleaning:** Thoroughly clean the weld area and surrounding surfaces to remove all contaminants.

- Preheating: Uniformly preheat the workpiece to 300-400°C. Use temperature-indicating crayons or a calibrated thermocouple to monitor the temperature.[\[11\]](#)[\[14\]](#)
- Welding:
  - Use **LH-708** electrodes that have been stored in a heated oven.
  - Maintain a short arc length and use a stringer bead technique.
  - For thicker sections, a buffer layer with a more ductile electrode may be considered before applying the **LH-708**.
  - Monitor and maintain the interpass temperature above 300°C.[\[1\]](#)
- Post-Weld Heat Treatment: Immediately after welding is complete, transfer the component to a furnace for tempering at 500-600°C for at least two hours to relieve stress and achieve the desired hardness.[\[11\]](#)
- Slow Cooling: Allow the component to cool slowly to room temperature in the furnace or in still air.
- Final Inspection: After cooling, perform a final non-destructive examination to ensure the integrity of the repair.

## Mandatory Visualization



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Figure 1: Logical workflow for troubleshooting cracking in **LH-708** weld deposits.

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